molecular formula C9H5BrClF3O3 B8388038 4-Bromo-2-chloro-5-trifluoromethoxy-benzoic acid methyl ester

4-Bromo-2-chloro-5-trifluoromethoxy-benzoic acid methyl ester

Cat. No. B8388038
M. Wt: 333.48 g/mol
InChI Key: YUJUOERVMDVZNE-UHFFFAOYSA-N
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Patent
US09212168B2

Procedure details

To a mixture of 4-bromo-2-chloro-5-trifluoromethoxy-benzoic acid methyl ester (1.0 g, 3.0 mmol, Preparation 48) dissolved in methanol (4 mL) and water (4 mL) was added lithium hydroxide (360 mg, 15 mmol). The reaction mixture was stirred at 60° C. for 1 h and concentrated. The reaction mixture was adjusted to acidic pH with 1 N HCl, dissolved in EtOAc (60 mL) and washed with water (60 mL). The aqueous layer was extracted with EtOAc (60 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated to produce the title intermediate (966 mg, 100% yield) as a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([O:10][C:11]([F:14])([F:13])[F:12])[C:7]([Br:15])=[CH:6][C:5]=1[Cl:16].O.[OH-].[Li+]>CO>[Br:15][C:7]1[C:8]([O:10][C:11]([F:12])([F:13])[F:14])=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[C:5]([Cl:16])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)OC(F)(F)F)Br)Cl)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
360 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (60 mL)
WASH
Type
WASH
Details
washed with water (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (60 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1OC(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 966 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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